1-Bromo-3-(5-(bromomethyl)-2-ethoxyphenyl)propan-2-one
Description
1-Bromo-3-(5-(bromomethyl)-2-ethoxyphenyl)propan-2-one is a halogenated ketone featuring a propan-2-one backbone substituted with a bromine atom at position 1 and a 5-(bromomethyl)-2-ethoxyphenyl group at position 3. The ethoxy group at the ortho position and the bromomethyl group at the para position on the aromatic ring contribute to its unique electronic and steric properties.
Structure
3D Structure
Properties
Molecular Formula |
C12H14Br2O2 |
|---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1-bromo-3-[5-(bromomethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Br2O2/c1-2-16-12-4-3-9(7-13)5-10(12)6-11(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI Key |
VERCHSKKYBBFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CBr)CC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogenated Aromatic Moieties
(a) 1-Bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (8b)
- Structure : Similar propan-2-one core but differs in substituents: the aromatic ring has a 4-((2-isopropoxyethoxy)methyl) group instead of 5-(bromomethyl)-2-ethoxy.
- Key Difference: Compound 8b was unstable under basic conditions (e.g., potassium carbonate, sodium hydroxide), leading to polymerization and failed synthesis attempts .
- Synthesis Challenge : The isopropoxyethoxy substituent in 8b likely increases steric hindrance or susceptibility to nucleophilic attack, whereas the bromomethyl and ethoxy groups in the target compound may stabilize the structure through inductive effects.
(b) (E)-1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one
- Structure : A chalcone derivative with a brominated hydroxyphenyl group and a furyl substituent .
- Comparison : The absence of a ketone backbone and the presence of an α,β-unsaturated system differentiate its reactivity. Chalcones are often synthesized via Claisen-Schmidt condensation, whereas the target compound requires halogenation and etherification steps.
(c) 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Structure : A brominated chalcone with methyl and phenyl substituents .
- Synthesis : Prepared via bromination of a preformed chalcone using bromine in chloroform. This contrasts with the target compound, which likely involves bromomethylation of a pre-ethoxylated aromatic ring.
Substituent Effects on Stability and Reactivity
Key Observations :
- Ethoxy vs. Hydroxy/Methoxy : Ethoxy groups (as in the target compound) may offer better steric protection and electron-donating effects compared to hydroxy or methoxy groups seen in chalcone derivatives .
- Bromomethyl Positioning : The para-bromomethyl group in the target compound could enhance electrophilic substitution resistance compared to ortho-substituted analogues .
Physicochemical Properties
Insights :
Q & A
Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-Bromo-3-(5-(bromomethyl)-2-ethoxyphenyl)propan-2-one?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving halogen positions and confirming molecular geometry, especially given the potential disorder in bromine substituents . NMR spectroscopy (¹H, ¹³C, and 2D techniques like HMBC) is essential for verifying substituent connectivity, while mass spectrometry (HRMS) confirms molecular weight. Hydrogen bonding patterns, analyzed via graph set theory, can validate crystal packing motifs and intermolecular interactions .
Q. How do the bromomethyl and ethoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The bromomethyl group is highly reactive in SN2 reactions , enabling functionalization at this site (e.g., coupling with thiols or amines). The ethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to specific positions. Steric hindrance from the ethoxy group may necessitate optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) to enhance regioselectivity .
Advanced Questions
Q. How can researchers address discrepancies in crystallographic data refinement for halogenated aromatic ketones?
Discrepancies often arise from thermal parameter disorder or twinning . Use SHELXL’s refinement tools with restraints for anisotropic displacement parameters and the TWIN/BASF commands to model twinning . Cross-validation with hydrogen-bonding analysis (e.g., graph set consistency ) and comparison to structurally analogous compounds (e.g., cyclopropane derivatives ) can resolve ambiguities. For example, intermolecular C–H···O interactions may stabilize specific packing motifs.
Q. What methodological approaches are recommended to evaluate the biological activity of brominated propan-2-one derivatives against enzyme targets?
Conduct structure-activity relationship (SAR) studies correlating substituent positioning (e.g., bromine vs. ethoxy groups) with inhibitory potency. Crystallographic data of enzyme-ligand complexes (obtained via SHELX-refined structures ) can reveal binding modes. Pair biochemical assays (e.g., IC50 determination) with computational docking (validated by hydrogen-bonding motifs ) to identify critical interactions. Contradictions in activity data may stem from assay variability (e.g., buffer pH, enzyme source), requiring orthogonal validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Q. How can researchers optimize synthetic routes to mitigate regioselectivity challenges during precursor bromination?
Regioselectivity can be controlled using directing groups (e.g., ethoxy) and catalysts like FeBr3. Monitor reaction progress with in situ NMR or LC-MS to optimize stoichiometry and temperature. If competing bromination occurs, employ protecting group strategies (e.g., silylation of hydroxyl groups) to block undesired sites. Comparative analysis with trifluoromethoxy analogs (which exhibit altered electronic effects ) can provide mechanistic insights, though care must be taken to adjust for differences in steric bulk.
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for brominated aromatic ketones across studies?
Discrepancies may arise from variations in cell-line specificity , assay conditions (e.g., serum concentration), or impurity profiles. Validate compound purity via HPLC and NMR before testing. Cross-reference crystallographic data (e.g., SHELX-refined structures ) to ensure structural consistency. For example, a study reporting lower cytotoxicity might have used a polymorph with reduced bioavailability, identifiable via differential scanning calorimetry (DSC).
Q. What strategies resolve contradictions in reaction yields reported for bromomethyl-substituted propan-2-one derivatives?
Yield variability often stems from moisture sensitivity or competing side reactions (e.g., elimination). Use anhydrous solvents and inert atmospheres. Characterize byproducts via GC-MS or X-ray crystallography . For example, a lower yield in one study might result from unoptimized bromine stoichiometry, while another study’s higher yield could reflect improved catalyst loading (e.g., FeBr3 at 0.5 equiv vs. 1.0 equiv).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
